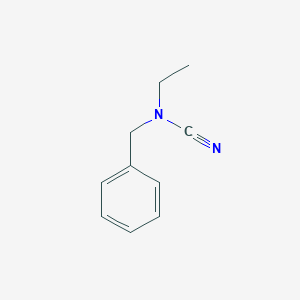![molecular formula C19H13ClN2O2 B13571126 2-[(2-chloro-3-methylquinolin-6-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13571126.png)
2-[(2-chloro-3-methylquinolin-6-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-chloro-3-methylquinolin-6-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse pharmacological activities, including antimalarial, antifungal, and antidepressant properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chloro-3-methylquinolin-6-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps. One common method starts with the synthesis of 2-chloro-3-formyl-6-methylquinoline, which is then reduced to 2-chloro-3-(hydroxymethyl)-6-methylquinoline using sodium borohydride in methanol . This intermediate is then converted to 2-chloro-3-(chloromethyl)-6-methylquinoline by refluxing with thionyl chloride in dry benzene . The final step involves the nucleophilic substitution of 2-chloro-3-(chloromethyl)-6-methylquinoline with aniline in absolute ethanol in the presence of triethylamine as a base .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced techniques might be employed to achieve efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-chloro-3-methylquinolin-6-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:
Nucleophilic Substitution: This is a key reaction in its synthesis, where the chlorine atom is replaced by an amine group.
Oxidation and Reduction: The compound can be involved in redox reactions, particularly during its synthesis.
Cyclization: This reaction is crucial for forming the isoindole ring structure.
Common Reagents and Conditions
Sodium Borohydride (NaBH4): Used for the reduction of formyl groups to hydroxymethyl groups.
Thionyl Chloride (SOCl2): Used for converting hydroxymethyl groups to chloromethyl groups.
Triethylamine (TEA): Acts as a base in nucleophilic substitution reactions.
Major Products
The major product of these reactions is the target compound, this compound. By-products may include unreacted starting materials and side products from incomplete reactions.
Aplicaciones Científicas De Investigación
2-[(2-chloro-3-methylquinolin-6-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-[(2-chloro-3-methylquinolin-6-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. These targets may include enzymes and receptors involved in various biological pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-3-(chloromethyl)-6-methylquinoline: An intermediate in the synthesis of the target compound.
N-[(2-chloro-6-methylquinolin-3-yl)methyl]aniline: Another quinoline derivative with similar pharmacological properties.
Quinolinyl-pyrazoles: Compounds with similar structural features and biological activities.
Uniqueness
2-[(2-chloro-3-methylquinolin-6-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its specific combination of a quinoline ring and an isoindole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C19H13ClN2O2 |
|---|---|
Peso molecular |
336.8 g/mol |
Nombre IUPAC |
2-[(2-chloro-3-methylquinolin-6-yl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C19H13ClN2O2/c1-11-8-13-9-12(6-7-16(13)21-17(11)20)10-22-18(23)14-4-2-3-5-15(14)19(22)24/h2-9H,10H2,1H3 |
Clave InChI |
NFTOTMVANMFNIL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=CC(=C2)CN3C(=O)C4=CC=CC=C4C3=O)N=C1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


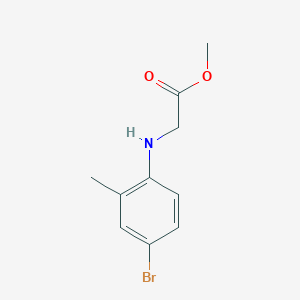
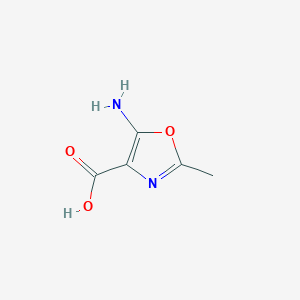

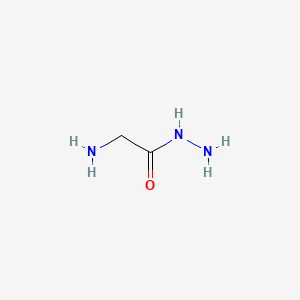

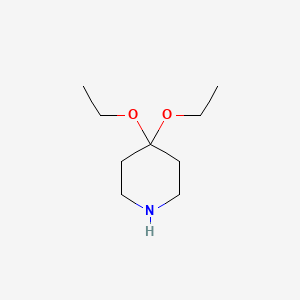
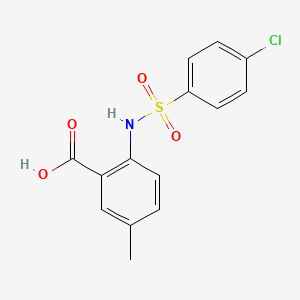
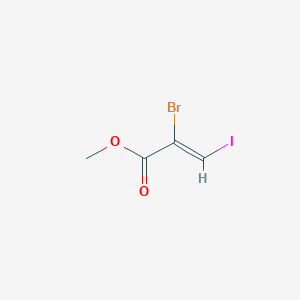
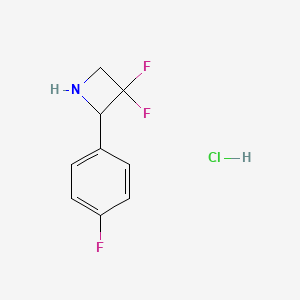
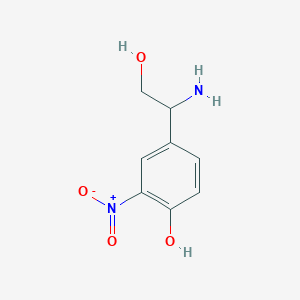
![2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl 2-(phenylformamido)acetate](/img/structure/B13571091.png)
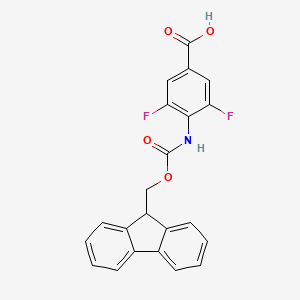
aminedihydrochloride](/img/structure/B13571104.png)
